Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate
Description
Properties
IUPAC Name |
ethyl 3-cyano-6-phenylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-2-19-15(18)14-12(10-16)8-9-13(17-14)11-6-4-3-5-7-11/h3-9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSGKBZFUZOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C2=CC=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
This compound features a pyridine ring with both cyano and phenyl substituents, which contribute to its unique chemical reactivity and biological activity. The presence of the cyano group is crucial for its interaction with biological targets, enhancing lipophilicity and binding affinity.
The biological activity of this compound is hypothesized to involve:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
- Receptor Modulation : The compound can interact with various receptors, altering signaling pathways associated with apoptosis and cell survival.
These mechanisms are supported by studies demonstrating its effects on cancer cell lines and microbial pathogens.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to induce apoptosis in MCF-7 breast cancer cells through the mitochondrial pathway, characterized by increased cytochrome c release and modulation of key proteins involved in cell survival (e.g., AKT, β-catenin) .
Table 1: Anticancer Activity Overview
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 | 9.0 | Apoptosis induction via mitochondrial pathway | |
| HeLa | 12.5 | Topoisomerase inhibition | |
| A549 | 15.0 | VEGF and MMP-9 expression inhibition |
Antimicrobial Activity
This compound has also shown promising antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations.
Table 2: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Apoptosis Induction : A detailed investigation into the apoptotic effects of this compound revealed that it activates caspases involved in the apoptotic pathway while downregulating anti-apoptotic proteins such as Bcl-2 .
- Antimicrobial Testing : In a series of experiments, the compound was tested against a panel of pathogens. Results indicated that it significantly inhibited bacterial growth, particularly against S. aureus, suggesting potential as a new antimicrobial agent .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the efficacy of pyridine derivatives, including ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate, in inducing apoptosis in cancer cell lines. These compounds exhibit significant in vitro anticancer activity against various cell lines, making them promising candidates for new chemotherapeutic agents. For instance, modifications to the pyridine scaffold can enhance lipophilicity and biological activity, leading to improved antitumor properties .
Antimicrobial Properties
Pyridine derivatives are also recognized for their antimicrobial properties. This compound has been part of studies aimed at synthesizing new antimicrobial agents. The compound's structure allows it to be modified to enhance activity against both Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives show substantial inhibitory effects against pathogens like Staphylococcus aureus and Escherichia coli .
Synthetic Methodologies
Synthesis of Novel Derivatives
The compound serves as a precursor in the synthesis of various novel derivatives through different chemical reactions. For example, it can undergo reactions with alkyl halides or other electrophiles to produce a range of functionalized pyridine derivatives. Such transformations are essential for exploring structure-activity relationships that inform drug design .
Microwave-Assisted Synthesis
Innovative synthetic techniques such as microwave-assisted synthesis have been employed to facilitate the rapid formation of pyridine derivatives from this compound. This method enhances reaction efficiency and yields while reducing solvent usage, aligning with green chemistry principles .
Case Studies
Comparison with Similar Compounds
The following analysis compares Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate with structurally related pyridinecarboxylate derivatives, focusing on substituent effects, molecular properties, and applications.
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties
Physicochemical and Reactivity Differences
- Electron-Withdrawing Effects: The cyano group in this compound deactivates the pyridine ring, directing electrophilic substitutions to specific positions. This contrasts with hydroxyl-containing analogs (e.g., ), where the -OH group activates the ring for oxidation or substitution . The trifluoromethyl group in ’s compound further amplifies electron deficiency, making it more reactive in nucleophilic aromatic substitution compared to the phenyl-substituted target compound .
- Lipophilicity: The phenyl group at position 6 in the target compound enhances lipophilicity (logP ~2.5), favoring membrane permeability. This contrasts with dichlorophenoxy-substituted analogs (, logP ~4.0), which exhibit higher lipid solubility due to halogenated aromatic systems .
Synthetic Utility :
- The ethyl ester in the target compound serves as a versatile handle for hydrolysis to carboxylic acids, a feature shared with analogs like and . However, thioxo-substituted derivatives () undergo unique reactivity, such as thiol-disulfide exchange, expanding their utility in heterocyclic chemistry .
Preparation Methods
Multicomponent One-Pot Condensation Reactions
One of the most common and efficient methods to prepare ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate involves multicomponent reactions using ethyl cyanoacetate, aromatic aldehydes, and ammonium acetate under reflux conditions in ethanol or mixed solvents.
- Reaction Scheme : Aromatic aldehyde + ethyl cyanoacetate + ammonium acetate → this compound
- Conditions : Reflux in ethanol or ethanol-water mixtures for 12–24 hours
- Catalysts : Piperidine or ammonium acetate acts as a catalyst and nitrogen source
- Yield : High yields reported, up to 92.5% in some cases
- Mechanism : Knoevenagel condensation followed by Michael addition and cyclization to form the pyridine ring system
Example :
A single-pot reaction of (3-acetylphenoxy)acetic acid, p-nitrobenzaldehyde, excess ammonium acetate, and ethyl cyanoacetate in ethanol under reflux for 22 hours yielded the corresponding pyridinecarboxylate derivative in 92.5% yield.
Condensation of Ethyl 3-Pyridinecarboxylate with Aromatic Nitriles
A method described in patent CN107400083A involves starting from ethyl 3-pyridinecarboxylate and 3-chlorophenylacetonitrile:
- Stepwise Process :
- Condensation under sodium methoxide to form an intermediate
- Hydrolysis and decarboxylation under sulfuric acid
- Reduction of carbonyl to methylene group
- Oxidation with hydrogen peroxide
- Reissert reaction using sodium cyanide and dimethylcarbamoyl chloride to introduce the cyano group at the 2-position
- Yield : Overall yield around 33%
- Significance : This method allows the introduction of cyano and phenyl substituents at specific positions on the pyridine ring with control over functional groups
Michael Addition and Cyclocondensation Strategies
Several methods rely on Michael addition of cyanoacetate derivatives to α,β-unsaturated carbonyl compounds followed by cyclization and aromatization:
- Typical Reactants : Cyanoacetate esters, malononitrile, cyanoacetamide with aromatic aldehydes or enones
- Conditions : Often performed in DMSO or ethanol with bases such as t-BuOK or piperidine under reflux or microwave irradiation
- Advantages : High regioselectivity and functional group tolerance
- Example : Reaction of malononitrile, ethyl cyanoacetate, and aromatic aldehydes leading to 3-cyano-2-pyridone derivatives, which can be further modified to this compound analogs
Alkylation of Cyanopyridinones
This compound can also be synthesized by alkylation of cyanopyridinone intermediates:
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate condensation reactions between acetylacetone and cyanoacetamide derivatives to yield pyridone and pyridinecarboxylate compounds:
- Benefits : Reduced reaction times, improved yields, and cleaner reactions
- Typical Conditions : Microwave irradiation in ethanol or other solvents for minutes rather than hours
- Relevance : Provides an eco-friendly and efficient alternative to conventional heating
Comparative Summary Table of Preparation Methods
Detailed Research Findings and Notes
- The multicomponent one-pot reaction is the most widely reported and practical method for synthesizing this compound and its analogs, offering high yields and operational simplicity.
- The stepwise method involving the Reissert reaction provides a route to specifically substituted derivatives but suffers from lower overall yields and more complex procedures.
- Michael addition and cyclocondensation strategies enable the construction of the pyridine ring with diverse substituents, which can be fine-tuned for desired functionalities.
- Alkylation of cyanopyridinones is a useful post-synthesis modification step to obtain ester derivatives, though it is less commonly used as a primary synthesis route.
- Microwave-assisted synthesis presents a green chemistry approach, reducing reaction times and energy consumption while maintaining good yields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 3-cyano-6-phenyl-2-pyridinecarboxylate, and what parameters are critical for optimizing yield?
- Methodological Answer : A typical approach involves nucleophilic substitution or esterification reactions. For example, ethyl pyridinecarboxylate derivatives are often synthesized via condensation of cyanoacetate intermediates with substituted pyridine precursors under basic conditions. Key parameters include:
- Temperature : Reactions are typically conducted at 80–100°C to ensure complete conversion .
- Catalysts : Potassium carbonate (K₂CO₃) or similar bases are used to deprotonate intermediates and drive esterification .
- Solvent Selection : Polar aprotic solvents like N,N-dimethylacetamide (DMA) improve solubility and reaction efficiency .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent placement. For example, aromatic protons in the pyridine ring appear as distinct doublets in δ 7.5–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine or fluorine substituents) .
- X-ray Crystallography : Resolves structural ambiguities, such as bond angles and torsional strain in the pyridine ring .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Storage : Keep in a cool, dry place away from ignition sources (flammability risk) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers address low yields during the introduction of the cyano group in this compound synthesis?
- Methodological Answer : Low yields may stem from competing side reactions (e.g., hydrolysis of the cyano group). Mitigation strategies include:
- Protecting Groups : Temporarily protect reactive sites (e.g., using tert-butoxycarbonyl (Boc) groups) to prevent undesired substitutions .
- Reagent Choice : Use trimethylsilyl cyanide (TMSCN) as a stable cyanide source under anhydrous conditions .
- Reaction Monitoring : Employ in-situ FTIR to track cyanide incorporation and adjust stoichiometry dynamically .
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- 2D NMR Techniques : Use HSQC and HMBC to correlate proton and carbon signals, clarifying connectivity in complex regions (e.g., overlapping aromatic peaks) .
- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
- Alternative Crystallization : Recrystallize the compound in different solvents (e.g., ethanol/water mixtures) to obtain high-quality crystals for X-ray analysis .
Q. What computational methods are effective for predicting the reactivity of this compound in further functionalization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the cyano group’s electron-withdrawing nature directs substitutions to the pyridine’s 4-position .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways, particularly for polar aprotic solvents like DMA .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications for drug discovery .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
